![molecular formula C8H8F3NO3 B2445655 2,2,2-trifluoroethyl N-(furan-2-ylmethyl)carbamate CAS No. 875157-18-9](/img/structure/B2445655.png)
2,2,2-trifluoroethyl N-(furan-2-ylmethyl)carbamate
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Description
2,2,2-Trifluoroethyl N-(furan-2-ylmethyl)carbamate, or TFFC, is an organic compound that is widely used in scientific research. It is a versatile compound with a wide range of applications, and its structure and properties make it an ideal tool for laboratory experiments.
Scientific Research Applications
Polymeric Material Development
Banerjee, Tawade, and Améduri (2019) utilized a derivative of 2,2,2-trifluoroethyl carbamate in the development of polymeric materials. They leveraged Diels–Alder chemistry to create thermally amendable and self-healing polymers based on a copolymer of cyclopenta-1,3-dien-1-ylmethyl 2-(trifluoromethyl)acrylate (MAF-Furan) and 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) (Banerjee, Tawade, & Améduri, 2019).
Synthesis and Prodrug Applications
The compound has been involved in the synthesis of carbamate analogues, as detailed by Rahmathullah et al. (1999, 2008), which were evaluated as prodrugs against Pneumocystis carinii pneumonia in a rat model. They synthesized various bis-carbamates including 2,2,2-trichloroethoxycarbonyl carbamates (Rahmathullah et al., 1999) and (Rahmathullah et al., 2008).
Furan Compound Synthesis
Padwa et al. (2003) described methods for synthesizing 2-amidofurans, involving reactions with various organometallic reagents. These methods offer potential pathways for synthesizing derivatives of 2,2,2-trifluoroethyl N-(furan-2-ylmethyl)carbamate (Padwa, Crawford, Rashatasakhon, & Rose, 2003).
Novel Compound Synthesis and Bioactivity
Orie, Ngochindo, and Abayeh (2019) and Donlawson et al. (2020) synthesized novel compounds involving furan-2-ylmethyl carbamates, exploring their potential in pharmaceutical and chemical industries. Their bioactivity against various pathogens indicates their potential medicinal applications (Orie, Ngochindo, & Abayeh, 2019) and (Donlawson et al., 2020).
Electrosynthesis and Furan Derivative Synthesis
Shirai et al. (2000) utilized electrochemical methods for the synthesis of furan derivatives from 2,2,2-trifluoroethanol, providing insights into the synthesis pathways that might involve 2,2,2-trifluoroethyl carbamates (Shirai, Onomura, Maki, & Matsumura, 2000).
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(furan-2-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO3/c9-8(10,11)5-15-7(13)12-4-6-2-1-3-14-6/h1-3H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQYNASZDIQLEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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